molecular formula C25H26N4O5S B11001573 3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)propanamide

3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11001573
M. Wt: 494.6 g/mol
InChI Key: SUADLQSDHBGTSN-UHFFFAOYSA-N
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Description

3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE: is a complex organic compound that features a benzazepine core, a thiadiazole ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxy Groups: Methoxylation reactions are employed to introduce methoxy groups at specific positions on the benzazepine ring.

    Synthesis of the Thiadiazole Ring: This involves the reaction of appropriate thiadiazole precursors under controlled conditions.

    Coupling Reactions: The final step involves coupling the benzazepine and thiadiazole moieties through amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzazepine and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzazepine core may interact with neurotransmitter receptors, while the thiadiazole ring could modulate enzyme activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE: can be compared with other benzazepine derivatives and thiadiazole-containing compounds.

    Unique Features: The combination of benzazepine and thiadiazole rings, along with multiple methoxy groups, makes this compound unique in its structural and functional properties.

List of Similar Compounds

    Benzazepine Derivatives: Compounds with similar benzazepine cores but different substituents.

    Thiadiazole Derivatives: Compounds with thiadiazole rings but different attached groups.

3-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C25H26N4O5S/c1-32-19-6-4-16(5-7-19)12-23-27-28-25(35-23)26-22(30)9-11-29-10-8-17-13-20(33-2)21(34-3)14-18(17)15-24(29)31/h4-8,10,13-14H,9,11-12,15H2,1-3H3,(H,26,28,30)

InChI Key

SUADLQSDHBGTSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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